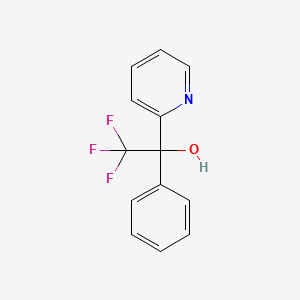

2,2,2-三氟-1-苯基-1-(吡啶-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” is an organic compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 . It is also known by its CAS Number: 346647-42-5 .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” consists of a trifluoroethanol group attached to a phenyl group and a pyridine group . The presence of the trifluoro group imparts unique properties to the compound, as the high electronegativity of fluorine can significantly influence the compound’s reactivity and interactions .Physical and Chemical Properties Analysis

“2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” is a solid compound with a melting point of 63° C . It has a predicted boiling point of 339.4° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The compound’s refractive index is predicted to be n20D 1.53 .科学研究应用

羧酸的保护基

2-(吡啶-2-基)乙醇,与2,2,2-三氟-1-苯基-1-(吡啶-2-基)乙醇相关的化合物,已被发现是甲基丙烯酸(MAA)的有效保护基。它可以在聚合后选择性地在碱性条件下化学去除,或在110°C或更高温度下热力去除。这种性质在聚合物化学领域尤为重要 (Elladiou & Patrickios, 2012)。

动力学分辨

该化合物已在使用(R)-苯并四咪唑作为催化剂的动力学分辨研究中被研究,用于分辨2,2,2-三氟-1-芳基乙醇的外消旋体。这个过程在制备该化合物或其衍生物的对映纯形式中具有重要意义 (Xu, Zhou, Geng, & Chen, 2009)。

结构研究

通过涉及类似化合物的缩合反应获得的1-苯基-2-(2-吡啶基)乙醇的分子结构,通过X射线衍射等各种方法进行了表征。了解分子结构对合成类似化合物并探索其潜在应用至关重要 (Percino et al., 2015)。

酶工具箱

开发了用于该化合物衍生物的动力学分辨的酶工具箱,展示了在合成2-(吡啶-x-基)丁-3-炔-2-醇中实现高对映选择性的能力。这种应用在有机合成领域具有重要意义 (Nguyen et al., 2010)。

醛固酮合成酶抑制

2,2,2-三氟-1-苯基-1-(吡啶-2-基)乙醇的衍生物,特别是2,2,2-三氟-1-{4-[(4-氟苯基)氨基]嘧啶-5-基}-1-[1-(甲磺酰基)哌啶-4-基]乙醇,已被确认为醛固酮合成酶的有效抑制剂,该酶参与类固醇激素生物合成 (Meguro et al., 2017)。

未来方向

Trifluoromethylpyridines, a related group of compounds, have found extensive use in the agrochemical and pharmaceutical industries . Given the unique properties imparted by the trifluoro group, it is expected that many novel applications of “2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” and related compounds will be discovered in the future .

作用机制

Target of Action

It’s known that trifluoroethanol derivatives can inhibit enzymes like alcohol dehydrogenase . Similarly, pyridine derivatives can react with aryl and alkenyl chlorides .

Mode of Action

Trifluoroethanol can form complexes with Lewis bases through hydrogen bonding . Pyridine derivatives can undergo palladium-catalyzed reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .

Biochemical Pathways

The inhibition of alcohol dehydrogenase by trifluoroethanol can affect the metabolism of alcohols .

Pharmacokinetics

Its physical properties such as a boiling point of 3394°C at 760 mmHg and a density of 13 g/cm3 have been reported .

Result of Action

It’s known that the inhibition of alcohol dehydrogenase can affect the metabolism of alcohols, potentially leading to altered physiological responses .

属性

IUPAC Name |

2,2,2-trifluoro-1-phenyl-1-pyridin-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)12(18,10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBUSJQQSLFOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)